Tiagabine hydrochloride hydrate

Description

BenchChem offers high-quality Tiagabine hydrochloride hydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tiagabine hydrochloride hydrate including the price, delivery time, and more detailed information at info@benchchem.com.

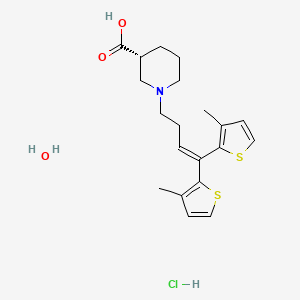

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic acid;hydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2S2.ClH.H2O/c1-14-7-11-24-18(14)17(19-15(2)8-12-25-19)6-4-10-21-9-3-5-16(13-21)20(22)23;;/h6-8,11-12,16H,3-5,9-10,13H2,1-2H3,(H,22,23);1H;1H2/t16-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZCGZMZXXVHCF-GGMCWBHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=CCCN2CCCC(C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)C(=CCCN2CCC[C@H](C2)C(=O)O)C3=C(C=CS3)C.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145821-57-4 | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145821-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiagabine hydrochloride monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145821574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TIAGABINE HYDROCHLORIDE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXB00SKC7R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tiagabine Hydrochloride Hydrate: A Deep Dive into its Neuronal Mechanism of Action

A Technical Guide for Researchers and Drug Development Professionals

Published: December 19, 2025

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of gamma-aminobutyric acid (GABA) from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, the primary inhibitory neurotransmitter in the central nervous system. This enhancement of GABAergic neurotransmission underlies its therapeutic efficacy as an anticonvulsant. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms of tiagabine, a summary of its binding and inhibitory properties, detailed experimental protocols for its characterization, and visual representations of its mechanism and relevant experimental workflows.

Core Mechanism of Action

The primary mechanism of action of tiagabine is the selective inhibition of the GABA Transporter 1 (GAT-1).[1][2] GAT-1 is a sodium- and chloride-dependent transporter located on the presynaptic terminals of neurons and on surrounding glial cells.[3] Its primary function is to clear GABA from the synaptic cleft, thereby terminating its inhibitory signal.

Tiagabine, a derivative of nipecotic acid, binds to GAT-1 and blocks the reuptake of GABA.[4][5] This leads to an accumulation of GABA in the synapse and the extrasynaptic space. The elevated GABA levels result in a potentiation of GABAergic signaling through both synaptic and extrasynaptic GABA receptors (primarily GABA-A receptors), leading to a generalized increase in neuronal inhibition and a reduction in neuronal excitability.[4]

References

- 1. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiagabine hydrochloride | GABA Transporters | Tocris Bioscience [tocris.com]

- 3. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Primary Cellular Target of Tiagabine Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine hydrochloride hydrate (B1144303), a potent anticonvulsant, exerts its therapeutic effects by modulating the synaptic concentration of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). This technical guide delineates the primary cellular target of Tiagabine, the GABA transporter 1 (GAT-1), providing a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Tiagabine hydrochloride hydrate is a nipecotic acid derivative specifically designed to enhance GABAergic neurotransmission.[1] Its efficacy in the treatment of partial seizures stems from its ability to selectively inhibit the reuptake of GABA from the synaptic cleft, thereby prolonging the inhibitory action of GABA on postsynaptic neurons.[2][3] This document serves as a detailed resource for understanding the molecular interactions and functional consequences of Tiagabine's engagement with its primary cellular target.

The Primary Cellular Target: GABA Transporter 1 (GAT-1)

The principal cellular target of Tiagabine hydrochloride hydrate is the GABA Transporter 1 (GAT-1) , a member of the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4][5] GAT-1 is predominantly expressed on presynaptic neurons and, to a lesser extent, on surrounding glial cells.[3] Its primary function is the sodium- and chloride-dependent reuptake of GABA from the synaptic cleft, a critical process for terminating GABAergic signaling and maintaining neurotransmitter homeostasis.[3] Tiagabine is a potent and selective inhibitor of GAT-1.[2][4]

Quantitative Analysis of Tiagabine Interaction with GAT-1

The interaction of Tiagabine with GAT-1 has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data, providing insights into the potency and affinity of Tiagabine for its target.

| Parameter | Value | Species/System | Reference |

| IC50 (Inhibition of [3H]GABA Uptake) | 67 nM | Rat Synaptosomal Membranes | [6] |

| 390 ± 30 nM | HEK293S cells expressing human GAT-1 | [7] | |

| 0.64 ± 0.07 µM | HEK cells stably expressing rat GAT-1 | [8][9] | |

| 446 nM | Neuronal primary cell cultures | [6] | |

| 182 nM | Glial primary cell cultures | [6] | |

| Ki (Binding Affinity) | 67 nM | Not specified | [8] |

| Parameter | Condition | Effect on Extracellular GABA Levels | Brain Region | Species | Reference |

| In Vivo Efficacy | 11.5 mg/kg i.p. | 240% of basal level (peak) | Globus Pallidus | Awake Rats | [10] |

| 21.0 mg/kg i.p. | 310% of basal level (peak) | Globus Pallidus | Awake Rats | [10] | |

| 11.5 mg/kg i.p. | 280% of basal level (peak) | Ventral Pallidum | Awake Rats | [10] | |

| 21.0 mg/kg i.p. | 350% of basal level (peak) | Ventral Pallidum | Awake Rats | [10] | |

| 21.0 mg/kg i.p. | 200% of basal level (peak) | Substantia Nigra | Awake Rats | [10] | |

| 30 µM (perfused) | 645 ± 69% of basal level | Hippocampus | Anesthetized Rats | [11] | |

| 30 µM (perfused) | 409 ± 61% of basal level | Thalamus | Anesthetized Rats | [11] | |

| 45 mg/kg i.p. | 450% elevation | Hippocampus (Area CA1) | Anesthetized Gerbils | [12] |

Signaling Pathway of Tiagabine Action

Tiagabine's inhibition of GAT-1 directly impacts the GABAergic signaling pathway. By blocking the reuptake of GABA, Tiagabine increases the concentration and prolongs the residence time of GABA in the synaptic cleft. This leads to enhanced activation of both ionotropic GABA-A receptors and metabotropic GABA-B receptors on the postsynaptic neuron.

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of Tiagabine with GAT-1.

Radioligand Binding Assay for GAT-1

This assay determines the affinity of Tiagabine for GAT-1 by measuring its ability to compete with a radiolabeled ligand that binds to the transporter.

Methodology:

-

Membrane Preparation:

-

Homogenize rat brain tissue or cells expressing GAT-1 in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes containing GAT-1.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled GAT-1 ligand (e.g., [³H]tiagabine) and varying concentrations of unlabeled Tiagabine hydrochloride hydrate.[13]

-

Incubate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly separate the bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the unlabeled Tiagabine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of unlabeled Tiagabine that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) from the IC50 value using the Cheng-Prusoff equation.

-

In Vivo Microdialysis

This technique measures the extracellular levels of GABA in specific brain regions of living animals in response to Tiagabine administration.

Methodology:

-

Surgical Implantation:

-

Anesthetize the experimental animal (e.g., rat).

-

Using stereotaxic surgery, implant a microdialysis probe into the brain region of interest (e.g., hippocampus, striatum).

-

-

Perfusion and Sampling:

-

Continuously perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

-

Collect dialysate samples at regular intervals to establish a baseline extracellular GABA concentration.

-

-

Drug Administration:

-

Post-Administration Sampling and Analysis:

-

Continue to collect dialysate samples at regular intervals following drug administration.

-

Analyze the concentration of GABA in the dialysate samples using a sensitive analytical technique such as high-performance liquid chromatography (HPLC) with fluorescence detection.

-

-

Data Analysis:

-

Calculate the percentage change in extracellular GABA concentration from baseline at each time point after Tiagabine administration.

-

Conclusion

Tiagabine hydrochloride hydrate's primary cellular target is unequivocally the GABA transporter 1 (GAT-1). Its high-affinity and selective inhibition of GAT-1 leads to a significant increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This mechanism of action is the cornerstone of its anticonvulsant properties. The quantitative data and experimental methodologies presented in this guide provide a robust framework for researchers and drug development professionals engaged in the study of GABAergic modulation and the development of novel therapeutics for neurological disorders.

References

- 1. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Binding Mode Hypothesis of Tiagabine Confirms Liothyronine Effect on γ-Aminobutyric Acid Transporter 1 (GAT1) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oipub.com [oipub.com]

- 13. Development of Novel Brain-Penetrant Radioligands for PET Imaging of GABA Transporter-1 | Journal of Nuclear Medicine [jnm.snmjournals.org]

Tiagabine Hydrochloride Hydrate: A Technical Guide to a Selective GAT-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303) is a potent and selective inhibitor of the GABA transporter 1 (GAT-1), a key protein responsible for the reuptake of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), from the synaptic cleft. By blocking GAT-1, tiagabine effectively increases the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism of action underlies its clinical efficacy as an anticonvulsant for the adjunctive treatment of partial seizures.[1][2] This technical guide provides a comprehensive overview of tiagabine hydrochloride hydrate, including its physicochemical properties, mechanism of action, pharmacokinetics, and detailed experimental protocols for its characterization.

Physicochemical Properties

Tiagabine hydrochloride is a nipecotic acid derivative.[2][3] It is a white to off-white, odorless, crystalline powder.[4]

| Property | Value | Reference |

| Molecular Formula | C20H25NO2S2 · HCl | [4] |

| Molecular Weight | 412.0 g/mol | [4] |

| CAS Number | 145821-59-6 | [5] |

| Solubility | Sparingly soluble in water; soluble in aqueous base. Soluble in ethanol, DMSO, and dimethylformamide to approximately 30 mg/mL. Soluble to 50 mM in water and to 100 mM in DMSO. | [4][5][6] |

| Appearance | White to off-white crystalline powder | [4] |

Mechanism of Action: Selective GAT-1 Inhibition

The primary mechanism of action of tiagabine is the selective inhibition of the GAT-1 transporter.[1][2] GAT-1 is a sodium- and chloride-dependent transporter responsible for clearing GABA from the synaptic cleft back into presynaptic neurons and surrounding glial cells.[7] By binding to recognition sites on the GAT-1 transporter, tiagabine blocks this reuptake process.[4][8] This leads to an increased concentration of GABA in the synapse, enhancing the activation of both synaptic and extrasynaptic GABA receptors (GABA-A and GABA-B).[9][10] The potentiation of GABAergic inhibition helps to stabilize neuronal activity and reduce the excessive neuronal firing associated with seizures.[1]

Signaling Pathway of Tiagabine Action

Caption: Mechanism of action of tiagabine.

Pharmacological Profile

In Vitro Potency and Selectivity

Tiagabine is a potent inhibitor of GAT-1 with high selectivity over other GABA transporters.

| Parameter | Transporter | Cell Line/Preparation | Value | Reference |

| IC50 | GAT-1 | CHO cells | 49 nM | [5] |

| IC50 | GAT-1 | HEK293S cells | 390 ± 30 nM | [11] |

| IC50 | GAT-1 | in vivo | 67 nM | |

| Selectivity | GAT-1 vs. GAT-2, GAT-3, BGT-1 | Cloned GABA transporters | Highly selective for GAT-1 | [12][13] |

In Vivo Efficacy

In vivo microdialysis studies in rats have demonstrated that tiagabine administration significantly increases extracellular GABA levels in various brain regions.

| Brain Region | Tiagabine Dose (i.p.) | Peak Increase in Extracellular GABA (% of basal level) | Reference |

| Globus Pallidus | 11.5 mg/kg | 240% | [14] |

| Globus Pallidus | 21.0 mg/kg | 310% | [14] |

| Ventral Pallidum | 11.5 mg/kg | 280% | [14] |

| Ventral Pallidum | 21.0 mg/kg | 350% | [14] |

| Substantia Nigra | 21.0 mg/kg | 200% | [14] |

| Hippocampus | 30 µM (perfused) | 645 ± 69% | [15] |

| Thalamus | 30 µM (perfused) | 409 ± 61% | [15] |

| Medial Thalamus | 30 mg/kg | Nearly twofold increase | [16] |

Pharmacokinetics

| Parameter | Value | Reference |

| Bioavailability | ~90% | [4] |

| Protein Binding | 96% | [4] |

| Metabolism | Primarily by CYP3A4 | [4] |

| Elimination Half-Life | 7-9 hours | [4] |

| Excretion | Primarily in feces (~63%) and urine (~25%) | [4] |

Experimental Protocols

[³H]-GABA Uptake Assay

This assay is used to determine the inhibitory potency (IC50) of tiagabine on GAT-1.

Objective: To quantify the inhibition of GAT-1 mediated GABA uptake by tiagabine.

Materials:

-

Synaptosomes (prepared from rat cerebral cortex) or a cell line stably expressing GAT-1 (e.g., HEK293-GAT1).

-

[³H]-GABA (specific activity ~30-60 Ci/mmol).

-

Tiagabine hydrochloride hydrate.

-

Assay Buffer: Krebs-Ringer-HEPES buffer (pH 7.4).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation counter.

Procedure:

-

Preparation of Synaptosomes/Cells:

-

For synaptosomes, homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the synaptosomal fraction.

-

For cell lines, culture HEK293-GAT1 cells to confluency, detach, and wash with assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of varying concentrations of tiagabine (e.g., 0.1 nM to 100 µM) or vehicle (for total uptake) or a saturating concentration of a non-radiolabeled GAT-1 inhibitor (e.g., 1 mM GABA) for non-specific uptake.

-

Add 100 µL of the synaptosome or cell suspension (containing a predetermined amount of protein, e.g., 50-100 µg).

-

-

Pre-incubation: Incubate the plate at room temperature (or 37°C) for 10-15 minutes.

-

Initiation of Uptake: Add 50 µL of [³H]-GABA (final concentration ~10-20 nM) to each well to start the uptake reaction.

-

Incubation: Incubate for a short period (e.g., 3-10 minutes) at the same temperature.

-

Termination of Uptake: Rapidly terminate the reaction by adding 200 µL of ice-cold assay buffer followed by immediate filtration through the glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of tiagabine concentration and fit the data using a non-linear regression model to determine the IC50 value.

Experimental Workflow for [³H]-GABA Uptake Assay

Caption: Workflow for [³H]-GABA uptake assay.

Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the affinity (Ki) of tiagabine for GAT-1 using a radiolabeled ligand like [³H]-tiagabine or another high-affinity GAT-1 ligand.

Objective: To determine the binding affinity of tiagabine for GAT-1.

Materials:

-

Rat brain membranes (from cortex or hippocampus) or membranes from cells expressing GAT-1.

-

Radioligand: [³H]-tiagabine.

-

Unlabeled tiagabine hydrochloride hydrate.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Scintillation vials and scintillation cocktail.

-

Filtration apparatus and scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh buffer and centrifuging again.

-

Resuspend the final pellet in assay buffer to a protein concentration of approximately 1-2 mg/mL.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer.

-

Add 50 µL of varying concentrations of unlabeled tiagabine (e.g., 0.1 nM to 100 µM) or vehicle (for total binding) or a high concentration of an unlabeled GAT-1 ligand (e.g., 1 mM GABA) for non-specific binding.

-

Add 50 µL of [³H]-tiagabine (at a concentration close to its Kd, e.g., 1-5 nM).

-

Add 100 µL of the membrane preparation (containing 100-200 µg of protein).

-

-

Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes to reach equilibrium.

-

Termination and Filtration: Rapidly filter the incubation mixture through the pre-soaked glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Logical Relationship for Characterizing a Selective GAT-1 Inhibitor

Caption: Characterization workflow for a GAT-1 inhibitor.

Conclusion

Tiagabine hydrochloride hydrate is a well-characterized, potent, and selective GAT-1 inhibitor. Its mechanism of action, centered on the enhancement of GABAergic neurotransmission, provides a clear rationale for its use as an anticonvulsant. The experimental protocols detailed in this guide offer a robust framework for the continued investigation of tiagabine and the discovery of novel GAT-1 inhibitors for the treatment of epilepsy and other neurological disorders.

References

- 1. Effects of chronic tiagabine treatment on [3H]GABAA, [3H]GABAB and [3H]tiagabine binding to sections from mice brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. uspharmacist.com [uspharmacist.com]

- 4. Tiagabine Hydrochloride Tablets [dailymed.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. rndsystems.com [rndsystems.com]

- 7. Molecular Basis of GABA Aminotransferase Inhibition in Epilepsy: Structure, Mechanisms, and Drug Development [mdpi.com]

- 8. medlink.com [medlink.com]

- 9. researchgate.net [researchgate.net]

- 10. Effects of the GABA-uptake inhibitor tiagabine in rat globus pallidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tiagabine, SK&F 89976-A, CI-966, and NNC-711 are selective for the cloned GABA transporter GAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tiagabine antinociception in rodents depends on GABA(B) receptor activation: parallel antinociception testing and medial thalamus GABA microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tiagabine Hydrochloride Hydrate in GABAergic Neurotransmission: A Technical Guide

Executive Summary: This document provides an in-depth technical overview of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1). By blocking the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, Tiagabine enhances GABAergic neurotransmission. This guide details its mechanism of action, quantitative pharmacological data, key experimental protocols used in its evaluation, and its pharmacokinetic profile. The information is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of Tiagabine's role in modulating neural inhibition.

Introduction to GABAergic Neurotransmission

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[1] The action of GABA is terminated by its removal from the synaptic cleft, a process primarily mediated by GABA transporters (GATs).[1][2] There are four known types of GATs: GAT-1, GAT-2, GAT-3, and the betaine/GABA transporter 1 (BGT-1).[2][3] GAT-1 is the most abundant subtype in the human brain and is predominantly located on presynaptic neurons and surrounding glial cells, making it a key target for therapeutic intervention.[3][4][5] By modulating the function of these transporters, it is possible to alter the concentration and duration of GABA in the synapse, thereby influencing the overall inhibitory tone of the brain.[1][2] Tiagabine hydrochloride is a nipecotic acid derivative designed specifically to target this system.[4][6]

Mechanism of Action of Tiagabine

Tiagabine's primary pharmacological action is the potent and selective inhibition of the GAT-1 transporter.[1][6] This selectivity is a key feature, with a reported 10,000-20,000 fold higher affinity for GAT-1 compared to GAT-2 and GAT-3.[7] By blocking GAT-1, Tiagabine reduces the reuptake of GABA from the synaptic cleft into neurons and glial cells.[1][4] This leads to an increased concentration of extracellular GABA, which is then available to bind to postsynaptic GABA receptors (primarily GABA-A receptors) for a longer duration.[1][6] The enhanced activation of these receptors increases inhibitory postsynaptic potentials (IPSPs), effectively dampening neuronal excitability.[4][6][8] This mechanism is the basis for its anticonvulsant properties, as it helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[1][9]

Recent structural studies suggest a complex, two-step mechanism of inhibition. Tiagabine is thought to first bind competitively to the outward-facing conformation of GAT-1 in the substrate-binding site.[7][10] Following this initial binding, it induces a conformational change, ultimately stalling the transporter in an inward-open state, which accounts for its mixed-type (competitive and non-competitive) inhibitory properties.[7][10]

Caption: Mechanism of Tiagabine at the GABAergic synapse.

Quantitative Pharmacology

The potency and selectivity of Tiagabine have been quantified in numerous in vitro studies. Its inhibitory concentration (IC50) and binding affinity (Kd) highlight its efficacy at the molecular level.

Table 1: In Vitro Inhibitory Potency and Binding Affinity of Tiagabine

| Parameter | System/Target | Value | Reference(s) |

|---|---|---|---|

| IC50 | GAT-1 (in vivo) | 67 nM | |

| [3H]-GABA Uptake (Synaptosomes) | 67 nM | [11] | |

| [3H]-GABA Uptake (Neurons) | 446 nM | [11] | |

| [3H]-GABA Uptake (Glia) | 182 nM | [11] | |

| Cloned Human GAT-1 | 0.07 µM (70 nM) | [2] | |

| [3H]-GABA Uptake (HEK293 cells) | 390 ± 30 nM | [7] | |

| Binding Affinity (Kd) | [3H]tiagabine in Human Frontal Cortex | 16 nM | [12] |

| Max Binding (Bmax) | [3H]tiagabine in Human Frontal Cortex | 3.4 pmol/mg protein |[12] |

In Vivo Efficacy: Modulation of Extracellular GABA

In vivo microdialysis studies in animal models have confirmed that systemic administration of Tiagabine effectively increases extracellular GABA concentrations in various brain regions. This provides a direct link between its mechanism of action and its physiological effect in the brain.

Table 2: Effects of Tiagabine on Extracellular GABA Levels in Rats

| Brain Region | Tiagabine Dose (i.p.) | Peak Increase in GABA (% of Basal Level) | Reference(s) |

|---|---|---|---|

| Globus Pallidus | 11.5 mg/kg | 240% | [13] |

| 21.0 mg/kg | 310% | [13] | |

| Ventral Pallidum | 11.5 mg/kg | 280% | [13] |

| 21.0 mg/kg | 350% | [13] | |

| Substantia Nigra | 21.0 mg/kg | 200% | [13] |

| Hippocampus | 30 µM (perfused) | 645 ± 69% | [14] |

| Thalamus | 30 µM (perfused) | 409 ± 61% |[14] |

These studies demonstrate that Tiagabine acts as a GABA uptake inhibitor in vivo, significantly elevating GABA levels in brain areas relevant to seizure control.[13][14]

Key Experimental Protocols

The characterization of Tiagabine's effects relies on specific and sensitive experimental techniques. Below are methodologies for two key assays.

This in vitro assay is fundamental for determining the inhibitory potency (IC50) of compounds like Tiagabine on specific GABA transporters.

Methodology:

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells or other suitable cell lines are stably transfected to express the human GAT-1 transporter.[7][15]

-

Assay Preparation: Cells are cultured to confluence in multi-well plates. Prior to the assay, the culture medium is removed, and cells are washed with a buffer solution.[16]

-

Inhibitor Incubation: Cells are pre-incubated for a defined period (e.g., 5-10 minutes) with varying concentrations of Tiagabine or a vehicle control.[7][16]

-

Substrate Addition: The assay is initiated by adding a solution containing a fixed concentration of GABA mixed with a trace amount of radiolabeled [3H]-GABA.[7][16]

-

Uptake Period: The cells are incubated for a short duration (e.g., 8-10 minutes) to allow for the uptake of [3H]-GABA.[7]

-

Termination and Lysis: The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [3H]-GABA. The cells are then solubilized using a lysis buffer (e.g., 10% SDS).[16]

-

Quantification: The amount of intracellular [3H]-GABA is quantified using a liquid scintillation counter.[16]

-

Data Analysis: The inhibition curve is generated by plotting the percentage of GABA uptake against the logarithm of Tiagabine concentration. The IC50 value is calculated using a non-linear regression fit.[7]

Caption: Workflow for a [3H]-GABA Uptake Inhibition Assay.

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

-

Surgical Procedure: A guide cannula is stereotaxically implanted into the target brain region (e.g., hippocampus, globus pallidus) of an anesthetized rat and secured to the skull.[13] Animals are allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the brain tissue.[13]

-

Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low, constant flow rate.

-

Sample Collection: As the aCSF flows through the semi-permeable membrane at the tip of the probe, extracellular molecules, including GABA, diffuse into the dialysate, which is collected in timed fractions.[13]

-

Baseline Measurement: Several baseline samples are collected to establish the basal extracellular GABA concentration.

-

Drug Administration: Tiagabine is administered systemically (e.g., intraperitoneally, i.p.).[13]

-

Post-Drug Collection: Dialysate samples continue to be collected to measure changes in GABA concentration over time following drug administration.

-

Analysis: The GABA concentration in each dialysate sample is determined using high-performance liquid chromatography (HPLC).[13]

-

Data Reporting: Results are typically expressed as a percentage change from the baseline concentration.[13]

Pharmacokinetic Profile

The clinical utility of Tiagabine is influenced by its pharmacokinetic properties, which are linear and predictable.[17][18][19]

Table 3: Pharmacokinetic Properties of Tiagabine Hydrochloride Hydrate

| Parameter | Value | Details / Conditions | Reference(s) |

|---|---|---|---|

| Bioavailability (Oral) | ~90% | Nearly complete absorption (>95%). | [6][20] |

| Time to Peak (Tmax) | ~1 hour | In a fasted state. Prolonged to 2.5 hours with a high-fat meal. | [6][20] |

| Protein Binding | 96% | Mainly to albumin and α1-acid glycoprotein. | [6][18][20] |

| Volume of Distribution | ~1 L/kg | Widely distributed; readily crosses the blood-brain barrier. | [6] |

| Elimination Half-Life | 7-9 hours | In healthy subjects. | [20] |

| 4.5-9.0 hours | General range. | [6] | |

| 2-5 hours | In patients on hepatic enzyme-inducing drugs (e.g., carbamazepine, phenytoin). | [20] | |

| Metabolism | Extensive | Primarily by the CYP3A4 isoform of the cytochrome P450 system. | [6][18] |

| Excretion | ~2% unchanged | 25% in urine and 63% in feces as metabolites. |[6][18] |

Drug Interactions: The clearance of Tiagabine is significantly increased (by ~60%) in patients taking concomitant enzyme-inducing antiepileptic drugs like carbamazepine, phenytoin, and phenobarbital, resulting in a substantially shorter half-life.[20][21]

Logical Pathway to Therapeutic Effect

The molecular action of Tiagabine initiates a cascade of events that culminates in its clinical anticonvulsant effect. This logical progression underscores its role as a targeted GABAergic agent.

Caption: Logical pathway from Tiagabine administration to therapeutic effect.

Clinical Significance

Tiagabine is approved as an adjunctive therapy for partial seizures in adults and adolescents.[1][9] Its targeted mechanism of action provides a valuable option for patients with epilepsy.[22] Beyond epilepsy, Tiagabine has been investigated for off-label use in the treatment of anxiety disorders, including generalized anxiety disorder and panic disorder, although evidence for its efficacy in these conditions is less robust.[23][24][25]

Conclusion

Tiagabine hydrochloride hydrate is a highly selective GAT-1 inhibitor that enhances GABAergic neurotransmission by increasing the synaptic availability of GABA. Its well-defined mechanism of action is supported by extensive in vitro and in vivo data demonstrating potent inhibition of GABA reuptake and subsequent elevation of extracellular GABA levels in key brain regions. With predictable pharmacokinetics, Tiagabine serves as a clear example of a rationally designed therapeutic agent targeting a specific component of the neurotransmitter lifecycle to achieve a desired clinical outcome in the treatment of epilepsy.

References

- 1. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 2. The GABA transporter and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis of Different Binding Modes for Tiagabine within the GAT-1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Effects of GAT1 Inhibition by Tiagabine on Brain Glutamate and GABA Metabolism in the Anesthetized Rat In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tiagabine - Wikipedia [en.wikipedia.org]

- 7. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review of the Preclinical Pharmacology of Tiagabine: A Potent and Selective Anticonvulsant GABA Uptake Inhibitor | Semantic Scholar [semanticscholar.org]

- 9. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. xcessbio.com [xcessbio.com]

- 12. [3H]tiagabine binding to GABA uptake sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GABA-level increasing and anticonvulsant effects of three different GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Inhibitors of the γ-Aminobutyric Acid Transporter 1 (GAT1) Do Not Reveal a Channel Mode of Conduction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of tiagabine, a gamma-aminobutyric acid-uptake inhibitor, in healthy subjects after single and multiple doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pharmacology and clinical experience with tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. accessdata.fda.gov [accessdata.fda.gov]

- 21. The pharmacokinetics of tiagabine in healthy elderly volunteers and elderly patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Tiagabine: a novel drug with a GABAergic mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Low-Dose Tiagabine Effectiveness in Anxiety Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to Tiagabine Hydrochloride Hydrate for Epilepsy Research in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective GABA reuptake inhibitor, for the study of epilepsy in preclinical animal models. It covers its mechanism of action, pharmacokinetic profile, and efficacy in various seizure models, offering detailed experimental protocols and quantitative data to facilitate robust study design and execution.

Core Concepts: Mechanism of Action

Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1][2][3][4] GAT-1 is crucial for clearing synaptically released γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[1][2] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA in the synaptic cleft, thereby enhancing GABAergic neurotransmission.[1][5][6] This heightened inhibitory tone helps to stabilize neural activity and prevent the excessive neuronal firing characteristic of seizures.[1] Studies have demonstrated that Tiagabine prolongs GABA-mediated inhibitory postsynaptic potentials.[6][7][8] In vivo microdialysis studies in rats have confirmed that Tiagabine administration leads to a significant increase in extracellular GABA levels in brain regions such as the globus pallidus, ventral pallidum, and substantia nigra.[2][9][10]

Signaling Pathway

The following diagram illustrates the effect of Tiagabine on the GABAergic synapse.

Pharmacokinetics in Animal Models

Tiagabine is rapidly absorbed after oral administration and readily crosses the blood-brain barrier.[1][2] Its pharmacokinetic profile can be influenced by co-administered drugs, particularly liver enzyme-inducing antiepileptic drugs (AEDs) like phenobarbital (B1680315) and carbamazepine, which can shorten its half-life.[11]

| Parameter | Species | Value | Route | Reference |

| Bioavailability | Mice | 92% (at 20 mg/kg) | Oral | [12] |

| Rats | 25-30% (at 9-40 mg/kg) | Oral | [12] | |

| Peak Plasma Conc. (Tmax) | Rats | Within 10 min | Oral (solution) | [12] |

| Elimination Half-life | Healthy Volunteers | 7 to 9 hours | Oral | [11] |

| Patients on Enzyme-Inducing AEDs | 2 to 3 hours | Oral | [13] | |

| Protein Binding | Humans | 96% | - | [3] |

Efficacy in Preclinical Seizure Models

Tiagabine has demonstrated significant anticonvulsant effects in a variety of animal models of epilepsy.[7][8][14] It is particularly effective against seizures involving the limbic system, such as those in kindling models.[15]

Chemically-Induced Seizure Models

| Model | Species | ED50 (mg/kg, i.p.) | Seizure Type | Reference |

| Pentylenetetrazol (PTZ) | Mice | 2 µmol/kg (~0.8 mg/kg) | Tonic Convulsions | [16] |

| Mice | 5 µmol/kg (~2.1 mg/kg) | Clonic Convulsions | [16] | |

| Rats | 11.5 mg/kg (ED50) | Tonic Seizures | [2][9] | |

| Rats | 21.0 mg/kg (ED85) | Tonic Seizures | [2][9] | |

| DMCM | Mice | 2 µmol/kg (~0.8 mg/kg) | Tonic Convulsions | [16] |

| Bicuculline | Rats | Partially effective | - | [7][8] |

| Picrotoxin | Mice | Partially effective | Tonic Seizures | [7][8] |

| Kainic Acid | Mice | 3.5 mg/kg | - | [17][18] |

Electrically-Induced and Other Seizure Models

| Model | Species | Effective Dose (mg/kg, i.p.) | Observations | Reference |

| Maximal Electroshock (MES) | Rats | Weakly effective/Little efficacy | - | [7][8][19] |

| Amygdala Kindling | Rats | 2.5-40 mg/kg | Potent, dose-dependent anticonvulsant effects | [20] |

| Rats | 3 mg/kg (ED50) | Decreased seizure severity and after-discharge duration | [12] | |

| Rats | 10 mg/kg | Completely blocked kindled seizures | [12] | |

| Audiogenic Seizures (DBA/2 Mice) | Mice | 1 µmol/kg (~0.4 mg/kg) (ED50) | Potent antagonism of tonic convulsions | [16] |

| Audiogenic Seizures (GEPRs) | Rats | 11 mg/kg (ED50) | Blocked tonic seizure components | [12] |

| Rats | 30 mg/kg (ED50) | Blocked clonic seizure components | [12] | |

| Perforant Pathway Stimulation | Rats | 50 mg/kg/day (s.c. pump) | Completely prevented generalized clonic seizures | [21] |

Experimental Protocols

General Preparation and Administration

Tiagabine hydrochloride hydrate is soluble in water and dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, it can be dissolved in saline or prepared as a suspension. An oral suspension can be prepared in a 1:1 mixture of Ora-Plus and Ora-Sweet or a 1% methylcellulose (B11928114) and simple syrup formulation, which are stable for several weeks.[22] Administration is typically performed intraperitoneally (i.p.) or orally (p.o.).

Representative Experimental Workflow: PTZ-Induced Seizure Model

The following diagram outlines a typical workflow for evaluating the anticonvulsant efficacy of Tiagabine in the pentylenetetrazol (PTZ)-induced seizure model in mice.

Detailed Protocol: Amygdala Kindling Model in Rats

The amygdala kindling model is widely used to study temporal lobe epilepsy and the effects of potential antiepileptic drugs.[20]

-

Animal Subjects: Adult male Sprague-Dawley rats are commonly used.[20]

-

Electrode Implantation: Under anesthesia, a bipolar stimulating and recording electrode is stereotaxically implanted in the basolateral amygdala. Animals are allowed a recovery period of at least one week.

-

Kindling Stimulation:

-

A constant current stimulator is used to deliver a monophasic square-wave stimulus (e.g., 1-ms pulses at 50-60 Hz for 1-2 seconds) once daily.

-

The initial afterdischarge threshold (ADT) is determined for each rat. The stimulation intensity is then set at or slightly above this threshold.

-

Stimulations are repeated daily until stable, fully kindled seizures (e.g., Racine stage 5) are consistently elicited.

-

-

Drug Administration:

-

Once fully kindled, rats are administered Tiagabine hydrochloride hydrate (e.g., 2.5-40 mg/kg, i.p.) or vehicle.[20]

-

The drug is typically given 30 minutes before the kindling stimulation.

-

-

Seizure Scoring and EEG Recording:

-

Following stimulation, seizure severity is scored using the Racine scale.

-

The duration of the afterdischarge is recorded via the implanted electrode.

-

-

Data Analysis: The effects of Tiagabine on seizure stage and afterdischarge duration are compared to baseline (vehicle) conditions. A dose-response curve can be generated to determine the ED50.

Important Considerations and Potential Pitfalls

-

Biphasic Dose-Response: In some models, such as PTZ- and DMCM-induced convulsions, Tiagabine can exhibit a biphasic dose-response curve, with attenuated effectiveness at higher doses.[7][8]

-

Model-Specific Efficacy: Tiagabine shows varying efficacy across different seizure models. It is highly effective in kindling and some chemoconvulsant models but has limited efficacy against maximal electroshock seizures.[7][8][11] This highlights the importance of selecting the appropriate model for the research question.

-

Pro-epileptic Effects in Absence Models: In genetic animal models of absence epilepsy, such as WAG/Rij rats, Tiagabine can have pro-epileptic effects, increasing the number and duration of spike-wave discharges.[2][23]

-

Drug Interactions: When used in combination with other AEDs, particularly enzyme-inducing drugs, the pharmacokinetics of Tiagabine can be significantly altered, leading to a shorter half-life.[11]

Conclusion

Tiagabine hydrochloride hydrate is a valuable pharmacological tool for studying the role of the GABAergic system in epilepsy and for the preclinical evaluation of novel antiepileptic therapies. Its selective mechanism of action and well-characterized efficacy in specific animal models make it a standard reference compound. Researchers should carefully consider the choice of animal model, dose-response relationships, and potential pharmacokinetic interactions to ensure the generation of reliable and translatable data. This guide provides a foundational framework to assist in the design and implementation of such studies.

References

- 1. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Tiagabine - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Articles [globalrx.com]

- 6. drugs.com [drugs.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Drug Monograph: Tiagabine (Gabitril) [ebmconsult.com]

- 9. The gamma-aminobutyric acid (GABA) uptake inhibitor, tiagabine, increases extracellular brain levels of GABA in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tiagabine Tablets: Package Insert / Prescribing Info / MOA [drugs.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tiagabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Basic mechanisms of gabitril (tiagabine) and future potential developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of the preclinical anticonvulsant profiles of tiagabine, lamotrigine, gabapentin and vigabatrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Tiagabine and brivaracetam combination rewire epileptic activity in kainic acid-induced temporal lobe epilepsy model: Multimodal analysis of EEG spectra, behavior and neuroinflammatory modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Interactions of tiagabine with some antiepileptics in the maximal electroshock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antiepileptic effects of tiagabine, a selective GABA uptake inhibitor, in the rat kindling model of temporal lobe epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Stability of tiagabine in two oral liquid vehicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effects of the GABA-uptake inhibitor tiagabine on electroencephalogram, spike-wave discharges and behaviour of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiagabine Hydrochloride Hydrate: A Technical Guide to its Effects on Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), offers a potent tool for modulating synaptic plasticity. By preventing the reuptake of GABA, the primary inhibitory neurotransmitter in the central nervous system, tiagabine elevates extracellular GABA levels, thereby enhancing inhibitory neurotransmission.[1][2][3] This guide provides a comprehensive overview of the effects of tiagabine on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). It details the underlying mechanisms, summarizes key quantitative data from electrophysiological studies, and provides in-depth experimental protocols for researchers investigating the therapeutic potential of this compound.

Core Mechanism of Action

Tiagabine's primary mechanism of action is the selective inhibition of the GABA transporter GAT-1.[4][5][6] GAT-1 is predominantly located on presynaptic terminals and glial cells and is responsible for clearing GABA from the synaptic cleft.[7] By blocking GAT-1, tiagabine increases the concentration and prolongs the presence of GABA in the synapse.[1][4] This leads to enhanced activation of postsynaptic GABAA and GABAB receptors, resulting in a more pronounced inhibitory tone in the brain.[6][8] This enhanced inhibition modulates neuronal excitability and has profound effects on the induction and maintenance of synaptic plasticity.

Effects on Synaptic Plasticity

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. The two primary forms of synaptic plasticity in the hippocampus are Long-Term Potentiation (LTP) and Long-Term Depression (LTD).

Modulation of Long-Term Depression (LTD)

Studies have shown that tiagabine can modulate LTD, particularly in pathological conditions. In a rat model of prenatal inflammation, which leads to impaired LTD, tiagabine application restored the ability to induce LTD.[9] In control animals, however, tiagabine did not significantly alter the magnitude of LTD induced by low-frequency stimulation (LFS).[9] This suggests that enhancing GABAergic tone with tiagabine can be particularly effective in conditions where there is a deficit in inhibitory signaling that disrupts synaptic plasticity.

Attenuation of Aberrant Long-Term Potentiation (LTP)

In the same prenatal inflammation model, an aberrant form of LTP was observed.[9] Tiagabine was found to prevent the induction of this pathological LTP, suggesting that by increasing inhibition, it can normalize hyperexcitable states that lead to maladaptive plasticity.[9]

Quantitative Data on Synaptic Plasticity

The following tables summarize the quantitative effects of tiagabine on the slope of field excitatory postsynaptic potentials (fEPSPs), a measure of synaptic strength, in hippocampal slices. The data is extracted from a study investigating the effects of tiagabine in a rat model of prenatal inflammation induced by lipopolysaccharide (LPS).[9]

| Condition | Stimulation Protocol | fEPSP Slope (% of Baseline) |

| Control (Saline-treated) | Low-Frequency Stimulation (LFS) | 76.7 ± 3.0% |

| Control + Tiagabine (20 µM) | Low-Frequency Stimulation (LFS) | 71.4 ± 4.3% |

| LPS-treated | Low-Frequency Stimulation (LFS) | 98.6 ± 2.3% |

| LPS-treated + Tiagabine (20 µM) | Low-Frequency Stimulation (LFS) | 81.3 ± 2.6% |

| Condition | Stimulation Protocol | fEPSP Slope (% of Baseline) |

| Control (Saline-treated) | Paired-Pulse LFS (pp-LFS) | 75.1 ± 4.4% |

| Control + Tiagabine (20 µM) | Paired-Pulse LFS (pp-LFS) | 67.1 ± 10.7% |

| LPS-treated | Paired-Pulse LFS (pp-LFS) | 195.4 ± 28.0% (LTP) |

| LPS-treated + Tiagabine (20 µM) | Paired-Pulse LFS (pp-LFS) | 103.7 ± 10.0% |

Experimental Protocols

This section provides a detailed methodology for investigating the effects of tiagabine on synaptic plasticity in hippocampal slices, based on established protocols.[9][10][11][12]

Hippocampal Slice Preparation

-

Animal Subjects: Male offspring of Sprague Dawley rats (postnatal days 12-25) are suitable subjects.[9]

-

Anesthesia and Perfusion: Anesthetize the animal with an appropriate anesthetic (e.g., sodium pentobarbital, 50mg/kg, i.p.).[12] Perform transcardial perfusion with ice-cold, oxygenated (95% O2 / 5% CO2) sucrose-based cutting solution.

-

Brain Extraction and Slicing: Rapidly dissect the brain and prepare 350-400 µm thick transverse hippocampal slices using a vibratome in ice-cold, oxygenated cutting solution.[12]

-

Incubation and Recovery: Transfer the slices to an interface chamber containing artificial cerebrospinal fluid (aCSF) saturated with 95% O2 / 5% CO2. Allow slices to recover for at least 1 hour at room temperature before recording.[10]

Electrophysiological Recordings

-

Recording Chamber: Place a single slice in a recording chamber continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[13]

-

Baseline Recordings: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).

-

Drug Application: For experimental groups, perfuse the slice with aCSF containing tiagabine hydrochloride hydrate (e.g., 20 µM) for a specified period before and during the plasticity-inducing stimulation protocol.[9]

Induction of Synaptic Plasticity

-

Low-Frequency Stimulation (LFS) for LTD: Deliver a train of stimuli at 1 Hz for 15 minutes.[9]

-

Paired-Pulse Low-Frequency Stimulation (pp-LFS): Deliver paired pulses with a 50 ms (B15284909) inter-pulse interval at 1 Hz for 15 minutes.[9]

-

High-Frequency Stimulation (HFS) for LTP: A common protocol involves one or more high-frequency trains (e.g., 100 Hz for 1 second).[14]

Data Analysis

Measure the slope of the fEPSP to quantify synaptic strength. Normalize the post-stimulation fEPSP slopes to the average baseline slope and plot them over time.

Signaling Pathways

The effects of tiagabine on synaptic plasticity are primarily mediated through the enhancement of GABAergic signaling. Increased activation of GABAA and GABAB receptors on both pre- and postsynaptic terminals can influence the induction thresholds for LTP and LTD. For instance, enhanced GABAA receptor-mediated inhibition can shunt excitatory postsynaptic potentials (EPSPs), making it more difficult to reach the depolarization threshold required for NMDA receptor activation, a key step in many forms of LTP. Conversely, activation of GABAB receptors can influence adenylyl cyclase and potassium channels, which can play a role in the induction of some forms of LTD.

Conclusion

Tiagabine hydrochloride hydrate serves as a valuable pharmacological tool for investigating the role of GABAergic inhibition in synaptic plasticity. Its ability to selectively block GAT-1 and thereby enhance GABAergic tone allows for the targeted modulation of LTP and LTD. The data indicate that tiagabine can normalize aberrant synaptic plasticity, suggesting its therapeutic potential in neurological disorders characterized by an imbalance of excitation and inhibition. The detailed protocols provided in this guide offer a framework for researchers to further explore the intricate effects of tiagabine on synaptic function and its implications for drug development.

References

- 1. youtube.com [youtube.com]

- 2. What is the mechanism of Tiagabine Hydrochloride? [synapse.patsnap.com]

- 3. Articles [globalrx.com]

- 4. A review of the preclinical pharmacology of tiagabine: a potent and selective anticonvulsant GABA uptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. What are GAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Effects of the GABA uptake inhibitor tiagabine on inhibitory synaptic potentials in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tiagabine improves hippocampal long-term depression in rat pups subjected to prenatal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hippocampal slice preparation for electrophysiology [protocols.io]

- 11. Electrophysiological measurements of synaptic connectivity and plasticity in the longitudinal dentate gyrus network from mouse hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Electrophysiology measurement of long-term plasticity of developing GABAergic synapses in acute rat hippoca... [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. scientifica.uk.com [scientifica.uk.com]

The Neuroprotective Potential of Tiagabine Hydrochloride Hydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), is an established antiepileptic drug. Beyond its role in seizure management, a growing body of preclinical evidence highlights its significant neuroprotective effects across a range of neurological disorders. This technical guide synthesizes the current understanding of Tiagabine's neuroprotective mechanisms, presenting key quantitative data from pivotal studies, detailed experimental protocols, and visual representations of the underlying signaling pathways. The evidence suggests that by augmenting GABAergic neurotransmission, Tiagabine mitigates excitotoxicity, reduces neuroinflammation, and modulates neurotrophic factor signaling, offering a promising therapeutic avenue for conditions characterized by neuronal damage and loss.

Core Mechanism of Action: Enhancement of GABAergic Neurotransmission

Tiagabine's primary mechanism of action is the potent and selective inhibition of the GABA transporter 1 (GAT-1).[1][2][3] GAT-1 is predominantly located on presynaptic neurons and glial cells and is responsible for the reuptake of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, from the synaptic cleft.[2][4] By blocking GAT-1, Tiagabine increases the extracellular concentration of GABA, thereby enhancing and prolonging the inhibitory postsynaptic potentials mediated by GABA-A and GABA-B receptors.[1][3] This augmentation of inhibitory tone is the foundation of both its anticonvulsant and neuroprotective properties.

Quantitative Data on Neuroprotective Efficacy

The neuroprotective effects of Tiagabine have been quantified in various preclinical models of neurological disorders. The following tables summarize key findings:

Table 1: Neuroprotective Effects of Tiagabine in a Model of Status Epilepticus

| Experimental Model | Animal | Tiagabine Dosage | Key Quantitative Outcomes | Reference |

| Perforant Pathway Stimulation-Induced Status Epilepticus | Rat | 50 mg/kg/day (subchronic, via osmotic pumps) | - Complete prevention of generalized clonic seizures (P < 0.001)- Reduced loss of pyramidal cells in CA3c and CA1 fields of the hippocampus (P < 0.05)- Improved performance in the Morris water-maze test (P < 0.001) | [5] |

Table 2: Neuroprotective Effects of Tiagabine in Models of Parkinson's Disease

| Experimental Model | Animal/Cell Line | Tiagabine Dosage/Concentration | Key Quantitative Outcomes | Reference |

| MPTP-Induced Parkinson's Disease | Mouse | Not specified in abstract | - Attenuated microglial activation- Partial protection of the nigrostriatal axis- Improved motor deficits | [1][6] |

| LPS-Induced Neuroinflammation | Mouse | Not specified in abstract | - Suppressed microglial activation- Demonstrated neuroprotective effects | [1][7] |

| LPS-Induced Inflammation in BV-2 Microglial Cells | BV-2 microglial cells | Not specified in abstract | - Inhibition of inflammatory activation- Attenuation of nuclear translocation of NF-κB | [1][7] |

| Conditioned Medium Toxicity | SH-SY5Y cells | Not specified in abstract | - Inhibition of toxicity from conditioned medium of LPS-activated microglia | [1][8] |

Table 3: Neuroprotective Effects of Tiagabine in Models of Huntington's Disease

| Experimental Model | Animal | Tiagabine Dosage | Key Quantitative Outcomes | Reference |

| N171-82Q Transgenic Mouse Model | Mouse | 2 mg/kg and 5 mg/kg daily (intraperitoneal) | - Extended survival- Improved motor performance- Attenuated brain atrophy and neurodegeneration | [9] |

| R6/2 Transgenic Mouse Model | Mouse | 2 mg/kg and 5 mg/kg daily (intraperitoneal) | - Confirmed beneficial effects on survival and motor performance | [9] |

Table 4: Neuroprotective and Neuromodulatory Effects of Tiagabine in Other Models

| Experimental Model | Animal | Tiagabine Dosage | Key Quantitative Outcomes | Reference |

| Pentylenetetrazole (PTZ)-Induced Seizures | Mouse | 0.5, 1, and 2 mg/kg for 21 days | - 2 mg/kg maximally inhibited full bloom seizures and reduced epileptic spike discharges- Dose-dependently exerted anxiolytic effects and protected from cognitive impairment- Reduced lipid peroxidation and increased superoxide (B77818) dismutase and glutathione (B108866) levels | [10] |

| Global Ischemia | Gerbil | 15 mg/kg (30 min before ischemia) | - Significant neuroprotection in the CA1 region of the hippocampus (P < 0.001) in the temperature-uncontrolled group- Significant suppression of glutamate (B1630785) release (P < 0.01)- Reduced working memory errors in the radial-arm maze | [11] |

| Olfactory Bulbectomy Model of Depression | Rat | 12 mg/kg/day | - Attenuated hyperlocomotion- Normalized OB-induced changes in leukocyte differential counts- Normalized OB-induced reduction in plasma noradrenaline levels | [12] |

Key Signaling Pathways in Tiagabine-Mediated Neuroprotection

The neuroprotective effects of Tiagabine are mediated by a cascade of signaling events downstream of enhanced GABAergic tone. The primary pathways identified include the inhibition of neuroinflammatory processes and the modulation of neurotrophic factor signaling.

Inhibition of Neuroinflammation via Attenuation of NF-κB Signaling

A key component of neuronal damage in many neurodegenerative conditions is chronic neuroinflammation driven by activated microglia.[1] Tiagabine has been shown to suppress this microglial activation.[1][6] The proposed mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[1][7] In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and drives the transcription of pro-inflammatory cytokines and other inflammatory mediators.[1][7] By enhancing GABAergic signaling, Tiagabine appears to dampen this pro-inflammatory cascade, thereby protecting neurons from inflammatory damage.[1][13]

Modulation of BDNF/TrkB Signaling

Brain-derived neurotrophic factor (BDNF) and its receptor, tropomyosin receptor kinase B (TrkB), play a crucial role in neuronal survival, growth, and synaptic plasticity.[14] Dysregulation of the BDNF/TrkB pathway is implicated in the pathophysiology of epilepsy and other neurological disorders.[14] In a pentylenetetrazole-induced seizure model, Tiagabine was found to mitigate the seizure-induced upregulation of BDNF/TrkB signaling.[10] This suggests that Tiagabine may exert neuroprotective effects by normalizing the activity of this critical neurotrophic pathway, potentially preventing the maladaptive plasticity associated with epileptogenesis. The interplay between GABAergic signaling and the BDNF/TrkB pathway is complex, with evidence suggesting that GABA-B receptor activation can trigger BDNF release.[15]

Detailed Experimental Protocols

The following sections provide an overview of the methodologies employed in key studies investigating the neuroprotective effects of Tiagabine.

In Vivo Models

This model is used to induce seizure activity and subsequent neuronal damage in the hippocampus.

-

Animal Model: Adult male rats.

-

Electrode Implantation: Bipolar stimulating electrodes are implanted in the perforant pathway, a major excitatory input to the hippocampus.

-

Stimulation Protocol: Continuous electrical stimulation (e.g., 100 Hz pulses) is delivered to the perforant pathway for a defined period to induce status epilepticus.[16][17]

-

Drug Administration: Tiagabine (e.g., 50 mg/kg/day) or vehicle is administered subchronically via subcutaneously implanted osmotic pumps.[5]

-

Outcome Measures:

-

Behavioral Seizure Monitoring: Observation and scoring of seizure severity.

-

Neuronal Damage Quantification: Histological analysis (e.g., Nissl staining) of brain sections to quantify neuronal loss in specific hippocampal subfields (e.g., CA1, CA3). Unbiased stereology is the gold standard for this quantification.[5][18]

-

Cognitive Function Assessment: Evaluation of spatial learning and memory using the Morris water maze.[5][19]

-

This model mimics the dopaminergic neurodegeneration seen in Parkinson's disease.

-

Animal Model: Mice (e.g., C57BL/6).

-

Neurotoxin Administration: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) is administered systemically (e.g., intraperitoneal injections of 18 mg/kg, four times at 2-hour intervals).[6]

-

Drug Administration: Tiagabine or vehicle is administered prior to MPTP injection.[6]

-

Outcome Measures:

-

Motor Function Assessment: Evaluation of motor coordination and balance using the rotarod test.[6]

-

Dopaminergic Neuron Quantification: Immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum, followed by stereological cell counting.[6][20]

-

Microglial Activation Assessment: Immunohistochemical staining for Iba-1, a marker for microglia, to assess the extent of microglial activation.[6]

-

This model is used to study the effects of inflammation on the central nervous system.

-

Animal Model: Mice or rats.

-

LPS Administration: Lipopolysaccharide (LPS) is administered either peripherally (intraperitoneal) or centrally (intracerebral or intranigral infusion) to induce a neuroinflammatory response.[1][7]

-

Drug Administration: Tiagabine or vehicle is administered prior to or concurrently with LPS.

-

Outcome Measures:

-

Microglial Activation Assessment: As described in the MPTP model.

-

Pro-inflammatory Mediator Quantification: Measurement of levels of cytokines (e.g., TNF-α, IL-1β) and other inflammatory molecules in brain tissue homogenates using techniques like ELISA.

-

Neuronal Viability: Assessment of neuronal survival in relevant brain regions.

-

In Vitro Models

This model allows for the study of glial cell interactions and inflammatory responses in a controlled environment.

-

Cell Culture: Primary rat astrocytes are co-cultured with a specific percentage of microglia (e.g., 5-10% for physiological conditions, 30-40% for pathological inflammatory conditions).[21][22]

-

Induction of Inflammation: Inflammation can be induced by adding LPS to the culture medium.

-

Drug Administration: Different concentrations of Tiagabine (e.g., 1, 10, 20, 50 µg/ml) are added to the co-cultures for a specified duration (e.g., 24 hours).[21][22]

-

Outcome Measures:

-

Glial Viability: Assessed using methods like the MTT assay.[22]

-

Microglial Activation: Morphological changes in microglia are observed and quantified by immunocytochemistry for markers like Iba-1 or ED1.[21]

-

Inflammatory Mediator Release: Measurement of inflammatory molecules in the culture supernatant.

-

These models are used to assess the direct protective effects of compounds on neurons.

-

Cell Line: Human neuroblastoma cell line SH-SY5Y is commonly used.[8]

-

Induction of Neurotoxicity: Neuronal damage is induced by applying a neurotoxin (e.g., conditioned medium from LPS-activated microglia, hydrogen peroxide, or 6-hydroxydopamine).[8]

-

Drug Administration: Cells are pre-treated with Tiagabine or other GABAergic agents before the addition of the neurotoxin.

-

Outcome Measures:

-

Cell Viability: Quantified using assays such as MTT or LDH release.

-

Apoptosis Assessment: Detection of apoptotic markers (e.g., caspase-3 activation, Annexin V staining) using techniques like flow cytometry or immunofluorescence.[23]

-

Experimental Workflows

The following diagrams illustrate the general workflows for in vivo and in vitro studies investigating the neuroprotective effects of Tiagabine.

Conclusion and Future Directions

Tiagabine hydrochloride hydrate demonstrates robust neuroprotective effects in a variety of preclinical models of neurological disease. Its ability to enhance GABAergic inhibition translates into a multifaceted therapeutic potential, encompassing the reduction of excitotoxicity, suppression of neuroinflammation, and modulation of neurotrophic signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development.

Future investigations should aim to:

-

Elucidate the precise molecular links between enhanced GABAergic signaling and the downstream modulation of NF-κB and BDNF/TrkB pathways.

-

Conduct studies in a wider range of neurodegenerative models to broaden the potential therapeutic applications of Tiagabine.

-

Explore the potential of combination therapies, where Tiagabine could be used to augment the effects of other neuroprotective agents.

-

Investigate the long-term effects of Tiagabine treatment on neuronal survival and functional recovery.

The existing evidence strongly supports the continued exploration of Tiagabine hydrochloride hydrate as a neuroprotective agent, with the potential to be repurposed for the treatment of a variety of devastating neurological disorders.

References

- 1. Tiagabine Protects Dopaminergic Neurons against Neurotoxins by Inhibiting Microglial Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tiagabine add‐on therapy for drug‐resistant focal epilepsy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tiagabine pharmacology in profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medlink.com [medlink.com]

- 5. Tiagabine prevents seizures, neuronal damage and memory impairment in experimental status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tiagabine Protects Dopaminergic Neurons against Neurotoxins by Inhibiting Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Tiagabine is neuroprotective in the N171-82Q and R6/2 mouse models of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tiagabine suppresses pentylenetetrazole-induced seizures in mice and improves behavioral and cognitive parameters by modulating BDNF/TrkB expression and neuroinflammatory markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neuroprotective effect of tiagabine in transient forebrain global ischemia: an in vivo microdialysis, behavioral, and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tiagabine treatment is associated with neurochemical, immune and behavioural alterations in the olfactory bulbectomized rat model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. GABAergic signaling by cells of the immune system: more the rule than the exception - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Downregulated GABA and BDNF-TrkB Pathway in Chronic Cyclothiazide Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. GABAB Receptor Activation Triggers BDNF Release and Promotes the Maturation of GABAergic Synapses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Neurostereology protocol for unbiased quantification of neuronal injury and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Tiagabine and zonisamide differentially regulate the glial properties in an astrocyte-microglia co-culture model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Measurements of neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Tiagabine Hydrochloride Hydrate in Preclinical Models of Neuropathic Pain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathic pain, a debilitating chronic condition arising from nerve damage, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with considerable side effects. The GABAergic system, the primary inhibitory neurotransmission system in the central nervous system, has been identified as a key target for the development of novel analgesics. Tiagabine (B1662831) hydrochloride hydrate (B1144303), a selective inhibitor of the GABA transporter 1 (GAT-1), has shown promise in preclinical models of neuropathic pain by enhancing GABAergic tone. This technical guide provides a comprehensive overview of the use of tiagabine in rodent models of neuropathic pain, with a focus on detailed experimental protocols, quantitative data from key studies, and the underlying signaling pathways.

Introduction

Neuropathic pain is characterized by spontaneous pain, allodynia (pain in response to a non-painful stimulus), and hyperalgesia (an exaggerated response to a painful stimulus). A key factor in the pathophysiology of neuropathic pain is a reduction in inhibitory signaling within the central nervous system, leading to neuronal hyperexcitability. The main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), plays a crucial role in modulating pain perception.[1]